Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate is a chemical compound with the molecular formula C7H10N2O4 It is a derivative of imidazolidine-2,4-dione, featuring a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate typically involves the reaction of imidazolidine-2,4-dione with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazolidine-2,4-dione acts as a nucleophile, attacking the electrophilic carbon of the methyl 2-bromo-2-methylpropanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound, which lacks the methyl ester group.
Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate: A similar compound with a different ester group.
Uniqueness
Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O4 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate |
InChI |
InChI=1S/C8H12N2O4/c1-8(2,6(12)14-3)4-5(11)10-7(13)9-4/h4H,1-3H3,(H2,9,10,11,13) |
InChI Key |
PPEJCFHJHJLIHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1C(=O)NC(=O)N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.